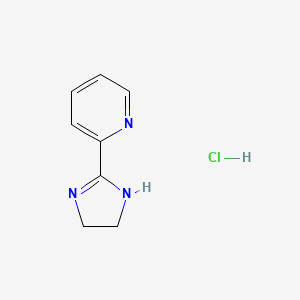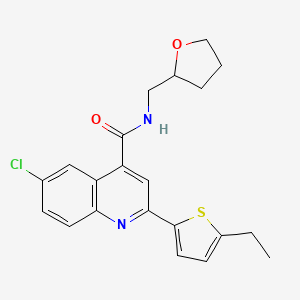![molecular formula C20H21F3N4O2 B6132877 N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-4-(trifluoromethyl)benzamide](/img/structure/B6132877.png)
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-4-(trifluoromethyl)benzamide is a chemical compound that has been widely studied in scientific research. It is commonly referred to as TAK-659 and is classified as a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
作用機序
TAK-659 selectively binds to BTK, which is a key enzyme in the B-cell receptor signaling pathway. By inhibiting BTK, TAK-659 blocks the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. This mechanism of action has been shown to be effective in various preclinical studies, making TAK-659 a promising therapeutic agent.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of B-cell receptor signaling, the inhibition of B-cell proliferation and survival, and the induction of apoptosis. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
TAK-659 has several advantages for lab experiments, including its selectivity for BTK and its potential therapeutic applications in various diseases. However, there are also limitations to its use in lab experiments, including its high cost and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several future directions for the study of TAK-659, including its potential therapeutic applications in cancer, autoimmune disorders, and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of TAK-659 in these diseases. Additionally, the development of more efficient and cost-effective synthesis methods for TAK-659 could lead to its wider use in scientific research. Finally, the identification of new BTK inhibitors with improved selectivity and potency could lead to the development of more effective therapeutic agents for the treatment of various diseases.
合成法
The synthesis of TAK-659 involves a multistep process that begins with the reaction of 4-(trifluoromethyl)benzoic acid with thionyl chloride to form 4-(trifluoromethyl)benzoyl chloride. This intermediate is then reacted with 2-(4-acetyl-1-piperazinyl)pyridine to form the key intermediate, N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-4-(trifluoromethyl)benzamide. The final product is obtained through purification and crystallization steps.
科学的研究の応用
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit BTK, a key enzyme involved in B-cell receptor signaling, which plays a critical role in the pathogenesis of these diseases. TAK-659 has also been shown to have anti-tumor activity in preclinical studies, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O2/c1-14(28)26-9-11-27(12-10-26)18-16(3-2-8-24-18)13-25-19(29)15-4-6-17(7-5-15)20(21,22)23/h2-8H,9-13H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSSOSYJDWBMHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-N'-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6132795.png)

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B6132806.png)
![N-[1-(4-fluorophenyl)propyl]-5-[(5-isoquinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6132810.png)
![N-{imino[(4-methoxyphenyl)amino]methyl}urea](/img/structure/B6132816.png)

![ethyl 2-(3-{2-cyano-3-[(2-furylmethyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6132834.png)
![1-{5-[(4-acetyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B6132859.png)
![N-(4-fluorophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B6132860.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B6132866.png)
![2-(3-methoxybenzyl)-4-[(6-methyl-1,3-benzodioxol-5-yl)methyl]morpholine](/img/structure/B6132869.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6132875.png)
![N-{1-[(2,4-dimethylphenyl)sulfonyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B6132886.png)
![N-[2-(dimethylamino)ethyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6132891.png)